molecular formula C15H19N5O3S2 B13375730 N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea

Cat. No.: B13375730
M. Wt: 381.5 g/mol
InChI Key: LVONBFSDNSDOEH-UHFFFAOYSA-N
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Description

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Properties

Molecular Formula

C15H19N5O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(3-amino-5-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C15H19N5O3S2/c1-7-4-3-5-8-10(7)11-12(25-8)19-15(20(16)13(11)22)24-6-9(21)18-14(23)17-2/h7H,3-6,16H2,1-2H3,(H2,17,18,21,23)

InChI Key

LVONBFSDNSDOEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea typically involves multiple steps. The initial step often includes the formation of the benzothiophene ring system, followed by the introduction of the pyrimidine moiety. The final steps involve the addition of the sulfanyl and acetyl groups, as well as the methylurea component. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-D-glutamic acid: This compound shares structural similarities with N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea, particularly in the presence of amino and carbonyl groups.

    Indole derivatives: These compounds also contain heterocyclic systems and exhibit diverse biological activities.

Uniqueness

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea is unique due to its specific combination of benzothiophene and pyrimidine rings, along with the sulfanyl and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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